molecular formula C7H4BrN3 B1275775 7-Bromopyrido[2,3-b]pyrazine CAS No. 52333-42-3

7-Bromopyrido[2,3-b]pyrazine

Cat. No.: B1275775
CAS No.: 52333-42-3
M. Wt: 210.03 g/mol
InChI Key: YEDMUIQRKXNDQI-UHFFFAOYSA-N
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Description

7-Bromopyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H4BrN3 and a molecular weight of 210.03 g/mol It is a brominated derivative of pyridopyrazine, characterized by a pyridine ring fused to a pyrazine ring with a bromine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromopyrido[2,3-b]pyrazine typically involves the bromination of pyrido[2,3-b]pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromopyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrido[2,3-b]pyrazine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

7-Bromopyrido[2,3-b]pyrazine has garnered attention for its potential biological activities, particularly in the realm of drug development. Studies indicate that compounds with similar structures exhibit:

  • Antimicrobial Properties : Research has shown that this compound can inhibit the growth of various bacterial strains.
  • Antifungal Activity : It has demonstrated efficacy against certain fungal pathogens.
  • Anticancer Potential : Notably, it has been investigated for its ability to inhibit protein kinases involved in cancer progression. This is crucial as protein kinases play significant roles in cell signaling pathways related to cancer cell proliferation and survival.

Case Study: Inhibition of Protein Kinases

A study focused on the inhibitory effects of this compound on specific protein kinases revealed promising results. The compound was found to significantly reduce kinase activity in vitro, suggesting its potential as a therapeutic agent for cancer treatment .

Material Science Applications

The unique properties of this compound make it suitable for applications in material science, particularly in organic electronics and functional materials. Its structural characteristics allow it to participate in various chemical reactions that can lead to the development of novel materials with enhanced electronic properties.

Example Applications:

  • Organic Photovoltaics : Its ability to form charge-transfer complexes makes it a candidate for use in organic solar cells.
  • Conductive Polymers : The compound can be incorporated into polymer matrices to improve conductivity .

Corrosion Inhibition

Recent studies have highlighted the effectiveness of this compound as a corrosion inhibitor for mild steel in acidic environments. The compound's ability to adsorb onto metal surfaces forms a protective barrier that reduces corrosion rates.

Case Study: Corrosion Inhibition Efficiency

In experimental setups involving hydrochloric acid solutions, this compound showed significant corrosion inhibition efficiency. The study reported an increase in the polarization resistance when the compound was added to the corrosive medium, indicating its protective role .

Mechanism of Action

The exact mechanism of action of 7-Bromopyrido[2,3-b]pyrazine is not well-documented. derivatives of pyridopyrazine, including this compound, are known to exhibit kinase inhibitory activity. This suggests that the compound may interact with kinase enzymes, potentially inhibiting their activity and affecting various cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromopyrido[2,3-b]pyrazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can be readily substituted, making it a versatile intermediate for the synthesis of various derivatives .

Biological Activity

7-Bromopyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H4BrN3C_7H_4BrN_3 and a molecular weight of 210.03 g/mol. This compound has garnered attention in various fields of research due to its notable biological activities, particularly in medicinal chemistry and proteomics. This article explores the biological activity of this compound, highlighting its mechanisms of action, cellular effects, and applications in scientific research.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes and proteins, influencing biochemical pathways critical for cellular function.
  • Cell Signaling Modulation : It modulates cell signaling pathways, which can alter gene expression and cellular metabolism.
  • Molecular Binding : The compound binds to biomolecules, inhibiting specific enzymes and affecting metabolic processes at the molecular level.

Biological Activities

The biological activities of this compound include:

  • Anticancer Properties : Research indicates that derivatives of pyrido[2,3-b]pyrazine exhibit significant anticancer activities. For example, certain compounds have shown IC50 values comparable to established chemotherapeutics like Adriamycin against various cancer cell lines .
  • Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases .
  • Proteomics Applications : It serves as a valuable tool in proteomics research, aiding in the study of protein interactions and functions within biological systems.

Case Studies

Several studies have illustrated the biological implications of this compound:

  • Cancer Cell Line Studies :
    • A study evaluated the effects of pyrido[2,3-b]pyrazine derivatives on cancer cell lines such as MCF-7 (breast cancer) and PC12 (neuroblastoma). The results demonstrated significant cytotoxic effects with IC50 values ranging from 9.1 μM to 16.4 μM for various derivatives, indicating potent anticancer activity .
  • Inflammation Models :
    • In animal models of inflammation, lower doses of this compound were shown to modulate immune responses without significant toxicity. This suggests potential therapeutic applications in managing inflammatory conditions while minimizing adverse effects.

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against MCF-7 and PC12 cells
Anti-inflammatoryModulation of immune responses in animal models
Proteomics ResearchUsed as a biochemical tool for studying protein interactions

Table 2: Structure-Activity Relationship

CompoundIC50 (μM)Cell LineActivity Type
Compound 4610.4BPH-1Anticancer
Compound 4716.4PC12Anticancer
Compound 4810.74BEL-7402Anticancer

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 7-Bromopyrido[2,3-b]pyrazine with high purity?

  • Methodological Answer : High-purity synthesis can be achieved via:

  • Microwave-assisted solvent-free synthesis : This method reduces reaction time and improves yield (e.g., 95% yield for analogous compounds) by minimizing side reactions .
  • POCl₃-mediated chlorination : A scalable, solvent-free approach using phosphoryl chloride (POCl₃) and pyridine achieves 94% yield for halogenated pyrido[2,3-b]pyrazine derivatives .
  • Key considerations : Optimize reaction temperature (e.g., 100°C for cyclization) and stoichiometry of brominating agents (e.g., NBS or NIS) to avoid over-halogenation .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use multi-modal analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~8.5–9.2 ppm for aromatic protons) confirm regioselectivity and bromine positioning .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z 236.9901 calculated vs. 236.9902 observed) .
  • X-ray crystallography : Resolve crystal structures (e.g., monoclinic P2₁/c space group) to confirm bond angles and substituent orientation .

Q. What environmental factors influence the stability of this compound in experimental settings?

  • Methodological Answer : Stability is pH- and temperature-dependent:

  • pH : Neutral to slightly acidic conditions (pH 6–7) prevent hydrolysis of the pyrazine ring .
  • Temperature : Store at 2–8°C to avoid thermal degradation, as decomposition occurs above 320°C .
  • Light exposure : Shield from UV light to prevent photolytic cleavage of the C-Br bond .

Advanced Research Questions

Q. How does the bromine substituent at the 7-position affect the compound’s interaction with biological targets like kinase enzymes?

  • Methodological Answer : The bromine atom enhances steric and electronic interactions:

  • Steric effects : Bulky bromine may hinder binding to kinase active sites (e.g., FGFR1), requiring molecular docking simulations to assess compatibility .
  • Electronic effects : Bromine’s electron-withdrawing nature polarizes the pyrazine ring, potentially strengthening hydrogen bonds with hinge regions of kinases (e.g., pyrazine-N to FGFR1 interactions) .
  • Comparative studies : Substitute bromine with iodine or chlorine to evaluate halogen-dependent activity trends .

Q. What computational strategies predict the optoelectronic properties of this compound derivatives?

  • Methodological Answer : Use density functional theory (DFT) and time-dependent DFT (TD-DFT):

  • HOMO-LUMO analysis : Bromine lowers the LUMO energy, enhancing electron-accepting capacity for OLED applications (e.g., TADF emitters with ΔEₛₜ < 0.3 eV) .
  • Orbital localization : The pyrido[2,3-b]pyrazine core localizes electron density on the acceptor moiety, while bromine modulates charge-transfer efficiency .
  • Validation : Compare computed spectra (e.g., UV-vis) with experimental data to refine parameters .

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?

  • Methodological Answer :

  • Functionalization : Introduce electron-donating groups (e.g., -OCH₃) at the 2- or 3-positions to enhance cytotoxicity .
  • Heterocycle fusion : Fuse thiophene or pyrrole rings to the pyrazine core, as seen in antitumor thieno[2,3-b]pyrazine derivatives .
  • In vitro assays : Screen against FGFR-overexpressing cancer cell lines (e.g., HCC1937) and measure IC₅₀ values to prioritize leads .

Q. What strategies mitigate degradation during functionalization of this compound?

  • Methodological Answer :

  • Protective groups : Use tert-butyldimethylsilyl (TBS) to shield reactive NH sites during cross-coupling reactions .
  • Low-temperature conditions : Perform iodination or Sonogashira coupling at ≤0°C to suppress debromination .
  • Catalyst optimization : Employ Pd(PPh₃)₂Cl₂/CuI systems for regioselective alkynylation without side reactions .

Q. Data Contradiction Analysis

Q. Why do reported yields for pyrido[2,3-b]pyrazine derivatives vary across synthetic methods?

  • Resolution :

  • Microwave vs. conventional heating : Microwave-assisted synthesis (95% yield ) often outperforms traditional methods due to rapid, uniform heating.
  • Solvent-free vs. solvent-based : POCl₃-mediated reactions (94% yield ) minimize solvent interference, whereas polar aprotic solvents (e.g., DMF) may reduce efficiency by stabilizing intermediates .

Q. How can conflicting reports on subcellular localization be addressed?

  • Resolution :

  • Targeting signals : Attach nuclear localization sequences (NLS) or mitochondrial-targeting peptides to direct the compound to specific organelles .
  • Imaging techniques : Use confocal microscopy with fluorophore-tagged derivatives to track localization in live cells .

Q. Tables

Table 1: Key Synthetic Routes for this compound

MethodReagents/ConditionsYieldReference
Microwave-assistedNBS, DMSO, 100°C, 2h95%
POCl₃ chlorinationPOCl₃, pyridine, reflux, 6h94%
Sonogashira couplingPd(PPh₃)₂Cl₂, CuI, THF, rt85–90%

Table 2: Spectral Data for Characterization

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 9.17 (d, J=2.4 Hz, H-6)
¹³C NMRδ 156.1 (C-2), 122.4 (C-Br)
HRMS (m/z)236.9901 (calculated)

Properties

IUPAC Name

7-bromopyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDMUIQRKXNDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401182
Record name 7-bromopyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52333-42-3
Record name 7-bromopyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromopyrido[2,3-b]pyrazine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5-Bromo-pyridine-2,3-diamine (6.5 g, 35 mmol) was dissolved in MeOH (100 ml). Glyoxal (15 ml of a 40% solution). The solution was stirred for 18 h at room temperature. The solvent was removed, and the crude material was partitioned between ethyl acetate and brine. The ethyl acetate was washed two additional times with brine, the organic layer was dried using MgSO4, and the solvent as removed to yield the title product (6.9 g (95%),33 mmol). 1H NMR (DMSO-d6): δ=9.28 (d, 1H, J=2.5 Hz), 9.19 (d, 1H, J=1.7 Hz), 9.10 (d,1H, J=1.7 Hz), 8.94(d,1H, J=2.5 Hz). Calculated mass=210.03, [M+H]+=212.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

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Feasible Synthetic Routes

7-Bromopyrido[2,3-b]pyrazine
7-Bromopyrido[2,3-b]pyrazine
7-Bromopyrido[2,3-b]pyrazine
7-Bromopyrido[2,3-b]pyrazine
7-Bromopyrido[2,3-b]pyrazine
7-Bromopyrido[2,3-b]pyrazine

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